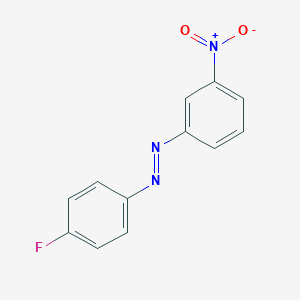
(E)-1-(4-Fluorophenyl)-2-(3-nitrophenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-Fluorophenyl)-2-(3-nitrophenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) linking two aromatic rings, one of which is substituted with a fluorine atom and the other with a nitro group. The (E)-configuration indicates that the substituents on the diazene group are on opposite sides, contributing to the compound’s stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Fluorophenyl)-2-(3-nitrophenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method includes:
Diazotization: An aniline derivative, such as 4-fluoroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with a coupling component, such as 3-nitrobenzene, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Fluorophenyl)-2-(3-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (E)-1-(4-Fluorophenyl)-2-(3-aminophenyl)diazene.
Substitution: Formation of various substituted diazenes depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, potentially including quinones or other aromatic compounds.
Scientific Research Applications
(E)-1-(4-Fluorophenyl)-2-(3-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of (E)-1-(4-Fluorophenyl)-2-(3-nitrophenyl)diazene involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo redox reactions, interact with enzymes, and bind to specific receptors. The nitro group can participate in electron transfer processes, while the fluorine atom can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-Bromophenyl)ethenesulfonyl fluoride: Similar in structure but contains a sulfonyl fluoride group instead of a diazene group.
Methyl 2-methyl-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Contains a different core structure but shares aromatic substitution patterns.
Uniqueness
(E)-1-(4-Fluorophenyl)-2-(3-nitrophenyl)diazene is unique due to its specific substitution pattern and the presence of both a fluorine atom and a nitro group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
89846-41-3 |
|---|---|
Molecular Formula |
C12H8FN3O2 |
Molecular Weight |
245.21 g/mol |
IUPAC Name |
(4-fluorophenyl)-(3-nitrophenyl)diazene |
InChI |
InChI=1S/C12H8FN3O2/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(8-11)16(17)18/h1-8H |
InChI Key |
XDODHHVKXWCSGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


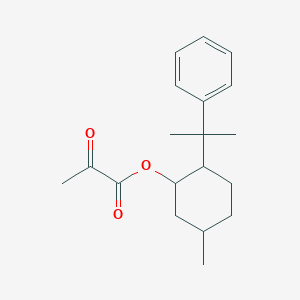
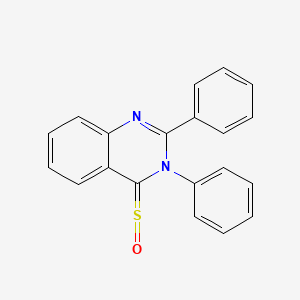
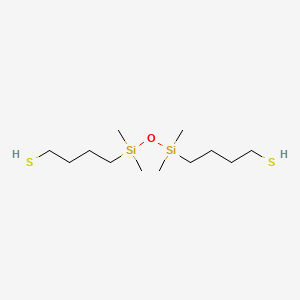
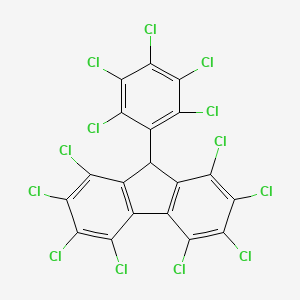
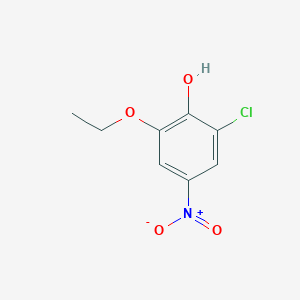
![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
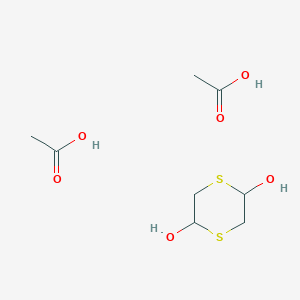
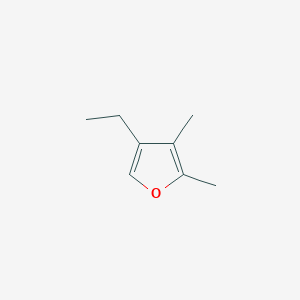
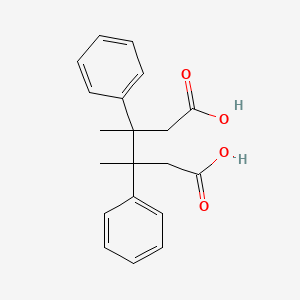
![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)
